GAK inhibitor 49 (hydrochloride)
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Overview
Description
GAK inhibitor 49 (hydrochloride) is a potent, ATP-competitive, and highly selective inhibitor of cyclin G associated kinase (GAK). It has a Ki of 0.54 nM and a cell IC50 of 56 nM . This compound also shows binding affinity to receptor-interacting serine/threonine-protein kinase 2 (RIPK2) . GAK inhibitor 49 (hydrochloride) is primarily used in scientific research for its ability to inhibit GAK, which plays a crucial role in various cellular processes, including clathrin-mediated endocytosis .
Preparation Methods
The synthesis of GAK inhibitor 49 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturers . Industrial production methods involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
GAK inhibitor 49 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GAK inhibitor 49 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of GAK and its effects on various chemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of GAK in cellular processes such as endocytosis and signal transduction.
Medicine: Explored for its potential therapeutic applications in diseases where GAK is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GAK.
Mechanism of Action
GAK inhibitor 49 (hydrochloride) exerts its effects by competitively binding to the ATP-binding site of GAK, thereby inhibiting its kinase activity . This inhibition disrupts GAK-mediated processes, such as clathrin-mediated endocytosis, which is essential for the internalization of various receptors and other molecules . The compound also binds to RIPK2, further influencing cellular signaling pathways .
Comparison with Similar Compounds
GAK inhibitor 49 (hydrochloride) is unique due to its high selectivity and potency in inhibiting GAK. Similar compounds include:
LP-935509: An ATP-competitive inhibitor of adaptor-associated kinase 1 (AAK1) and GAK with an IC50 of 320 nM.
SGC-GAK-1: A selective inhibitor of GAK with a Ki of 3.1 nM.
BMT-090605 hydrochloride: An inhibitor of AAK1 and GAK with an IC50 of 60 nM.
These compounds share similar inhibitory properties but differ in their selectivity, potency, and additional targets.
Properties
IUPAC Name |
6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5.ClH/c1-23-16-10-13-14(6-7-21-15(13)11-17(16)24-2)22-12-8-18(25-3)20(27-5)19(9-12)26-4;/h6-11H,1-5H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOMZTXOCDWFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C(=CC3=NC=C2)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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